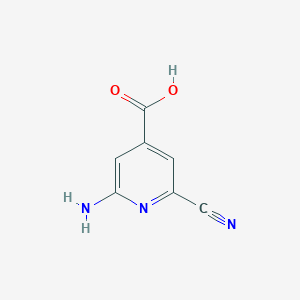

2-Amino-6-cyanoisonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-cyanoisonicotinic acid is a pyridine derivative featuring an amino group at position 2, a cyano group at position 6, and a carboxylic acid substituent at position 4 of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyanoisonicotinic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group of isonicotinic acid reacts with cyanoacetic acid under specific conditions to form the desired product . Another method involves the direct amination of 6-cyanoisonicotinic acid using ammonia or other amine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyanoisonicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-6-cyanoisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Amino-6-cyanoisonicotinic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyridine derivatives, focusing on substituent type, position, and molecular properties. Key analogs include:

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | CAS No. | Melting Point (°C) | Similarity Score* |

|---|---|---|---|---|---|---|

| 2-Aminonicotinic acid | -NH₂ (2), -COOH (4) | C₆H₆N₂O₂ | 138.12 | 5345-47-1 | 295–297 | — |

| 4-Aminonicotinic acid | -NH₂ (4), -COOH (3) | C₆H₆N₂O₂ | 138.12 | 24242-19-1 | — | — |

| 2-Amino-5-fluoroisonicotinic acid | -NH₂ (2), -F (5), -COOH (4) | C₆H₅FN₂O₂ | 156.11 | 628691-93-0 | — | 0.82 |

| 2-Amino-5-methylnicotinic acid | -NH₂ (2), -CH₃ (5), -COOH (4) | C₇H₈N₂O₂ | 152.15 | 6313-54-8 | — | 0.82 |

| Ethyl 2-chloro-6-methoxyisonicotinate | -Cl (2), -OCH₃ (6), -COOEt (4) | C₉H₁₀ClNO₃ | 215.63 | 106719-08-8 | — | 0.97 |

*Similarity scores (0–1 scale) are derived from structural overlap with hypothetical 2-Amino-6-cyanoisonicotinic acid, where higher values indicate closer resemblance .

Key Comparative Insights

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in this compound is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to methyl (-CH₃) or methoxy (-OCH₃) substituents. This contrasts with 2-Amino-5-methylnicotinic acid, where the methyl group donates electrons, reducing acidity . Fluorine substituents (e.g., 2-Amino-5-fluoroisonicotinic acid) also withdraw electrons but are less polar than cyano groups, leading to differences in solubility and intermolecular interactions .

- Positional Isomerism: 2-Aminonicotinic acid (amino at position 2) has a higher melting point (295–297°C) compared to its positional isomer 4-Aminonicotinic acid, likely due to stronger hydrogen bonding networks in the solid state .

Research Findings and Data Interpretation

Contradictions and Limitations

- Data Gaps: Direct experimental data on this compound (e.g., melting point, solubility) is absent in the evidence, requiring extrapolation from analogs.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2-Amino-6-cyanoisonicotinic acid with high purity?

- Methodological Answer : Synthesis protocols should begin with optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) based on structurally similar compounds like 2-Amino-6-chloronicotinic acid . Purification techniques such as recrystallization or column chromatography should be validated using purity assays (e.g., HPLC or NMR). Safety protocols for handling cyano groups, including proper ventilation and PPE, must align with guidelines for analogous hazardous intermediates .

Q. How should researchers design experiments to determine thermodynamic properties (e.g., ΔrG°, ΔrH°) of this compound?

- Methodological Answer : Calorimetry or computational methods (e.g., DFT calculations) can estimate thermodynamic parameters. Reference datasets from NIST Standard Reference Database 69 should guide experimental setups, ensuring alignment with established thermochemical measurement protocols . For reproducibility, document deviations from standard conditions (e.g., solvent effects, pressure) and validate results against analogous compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Combine FT-IR (to confirm cyano and carboxylic acid groups), 1H/13C NMR (for structural elucidation), and mass spectrometry (for molecular weight validation). Cross-reference spectral data with literature on isonicotinic acid derivatives to identify characteristic peaks . Discrepancies in peak assignments should prompt re-evaluation of sample purity or solvent interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Conduct systematic reviews of primary literature to identify variables affecting results (e.g., pH, temperature, or catalytic impurities). Use the PICO(T) framework to structure comparative studies, isolating factors like reaction kinetics or degradation pathways . Statistical tools (e.g., ANOVA) should analyze reproducibility across independent datasets, prioritizing peer-reviewed sources over commercial platforms .

Q. What computational strategies validate the electronic structure or reaction mechanisms of this compound?

- Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to model electron density distributions and reaction intermediates. Compare computational results with experimental data (e.g., X-ray crystallography or kinetic studies) to refine force fields. Ensure transparency by documenting software parameters and error margins, adhering to IUPAC nomenclature in reporting .

Q. How should researchers address gaps in the literature regarding biological or catalytic applications of this compound?

- Methodological Answer : Design hypothesis-driven studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For biological assays, incorporate negative controls and dose-response experiments to rule out nonspecific effects. For catalytic studies, benchmark performance against known catalysts (e.g., nicotinic acid derivatives) and report turnover numbers with uncertainty analysis .

Q. Methodological Frameworks

Q. What databases and tools are critical for literature reviews on this compound?

- Methodological Answer : Prioritize SciFinder-n and Reaxys for chemical data, and PubMed for biological studies. Use EndNote or Zotero to manage citations, ensuring compliance with ACS or IUPAC formatting guidelines . Avoid non-peer-reviewed platforms (e.g., BenchChem) and validate data against primary sources .

Q. How can researchers ensure ethical data presentation and reproducibility in studies involving this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemRxiv. Include detailed experimental protocols, instrument calibration records, and uncertainty estimates in supplementary materials. Address potential conflicts of interest explicitly .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing spectroscopic or kinetic data for this compound?

- Methodological Answer : Use multivariate analysis (e.g., PCA) for spectral datasets to identify outliers. For kinetic studies, apply nonlinear regression to determine rate constants, reporting confidence intervals. Visualize trends with error bars in graphs, adhering to SI units and significant figures .

Q. How should researchers structure a manuscript to highlight the novelty of findings related to this compound?

- Methodological Answer : Employ the "IMRaD" structure (Introduction, Methods, Results, and Discussion). In the Introduction, contextualize gaps using systematic reviews; in Methods, cite protocols from NIST or IUPAC; in Results, use tables to compare properties with analogues; in Discussion, emphasize mechanistic insights over descriptive data .

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-amino-6-cyanopyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12) |

InChI Key |

OVPCQUHZAAYYRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C#N)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.